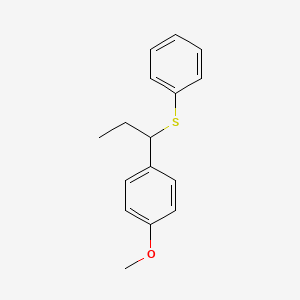
1-(4-Methoxyphenyl)-1-phenylthiopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-1-phenylthiopropane is a chemical compound characterized by its unique structure, which includes a phenyl group, a methoxy group, and a thiopropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-1-phenylthiopropane can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxybenzene with phenylthiopropane under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product's quality and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-1-phenylthiopropane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-1-phenylthiopropane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Employed in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)-1-phenylthiopropane exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-1-phenylthiopropane can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-1-propanone: Similar structure but lacks the thiopropane moiety.
4-Methoxyacetophenone: Another compound with a methoxy group but different functional groups.
Properties
CAS No. |
60702-14-9 |
|---|---|
Molecular Formula |
C16H18OS |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-methoxy-4-(1-phenylsulfanylpropyl)benzene |
InChI |
InChI=1S/C16H18OS/c1-3-16(18-15-7-5-4-6-8-15)13-9-11-14(17-2)12-10-13/h4-12,16H,3H2,1-2H3 |
InChI Key |
VAOHUBSIMCYUFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















